2-chloro-N-(3-methoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(3-methoxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring which, in this case, is substituted with a methoxy group and a chlorine atom. The structural features of these compounds contribute to their physical, chemical, and biological properties, making them of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acylation of aromatic amines. For instance, the synthesis of 2-chloro-N-(3-methylphenyl)acetamide involves the reaction of an aniline derivative with an acyl chloride, which could be similar to the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide . The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, has been achieved through a multi-step process involving acetylation, esterification, and ester interchange steps, which may provide insights into the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques, including NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide has been analyzed, revealing the orientation of the methoxy group and the acetamido group relative to the phenyl ring . Similarly, the conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide has been studied, showing a syn conformation to the meta-methyl group . These studies provide valuable information on the molecular conformation and geometry of acetamide derivatives.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions due to their functional groups. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines leads to the formation of angular heterocyclic compounds . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds . These reactions demonstrate the reactivity of the acetamide moiety and its potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and chloro groups can affect properties like solubility, melting point, and reactivity. The crystal structure analysis of these compounds often reveals intermolecular interactions, such as hydrogen bonding, which can impact their solid-state properties . Additionally, the cytotoxicity of novel 2-chloro-N-aryl substituted acetamide derivatives has been evaluated, indicating potential biological activities .
Scientific Research Applications
Metabolism and Toxicology
Research has shown that compounds structurally related to 2-chloro-N-(3-methoxyphenyl)acetamide, such as chloroacetamide herbicides, undergo complex metabolic pathways in human and rat liver microsomes. These pathways involve the conversion to intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to bioactivation and potential carcinogenic effects (Coleman et al., 2000). Furthermore, the cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, are implicated in the metabolism of these compounds (Coleman et al., 1999).
Environmental Impact and Herbicide Efficacy
Studies on chloroacetamide herbicides, which share a similar chemical structure with 2-chloro-N-(3-methoxyphenyl)acetamide, have explored their behavior in environmental contexts. For instance, the adsorption, mobility, and herbicidal efficacy of these compounds are influenced by soil properties, affecting their environmental impact and usage in agriculture (Peter & Weber, 1985). Additionally, the metabolism of similar compounds by fungi, like Cunninghamella elegans, indicates a potential for biodegradation and environmental fate studies (Pothuluri et al., 1997).
Synthesis and Pharmaceutical Applications
In pharmaceutical research, derivatives of N-(3-amino-4-methoxyphenyl)acetamide, a compound structurally related to 2-chloro-N-(3-methoxyphenyl)acetamide, have been synthesized and studied for their potential as antimicrobial agents and protein tyrosine phosphatase 1B inhibitors, suggesting potential therapeutic applications (Debnath & Ganguly, 2015); (Saxena et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAIBJFYFWTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170129 | |
Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)acetamide | |
CAS RN |
17641-08-6 | |
Record name | 2-Chloro-N-(3-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17641-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Acetanisidide, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-META-ACETANISIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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